1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Lipophilicity Medicinal Chemistry Drug Design

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS 1279815-98-3) is a fluorinated piperazine derivative with the molecular formula C13H17F3N2 and a molecular weight of 258.28 g/mol. It features a piperazine core substituted at the 1‑position with a benzyl group and at the 3‑position with a 2,2,2‑trifluoroethyl moiety.

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
CAS No. 1279815-98-3
Cat. No. B3365907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine
CAS1279815-98-3
Molecular FormulaC13H17F3N2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
InChIKeyBOTLGUSCALHYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS 1279815-98-3) – Structural Features and Procurement Baseline


1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS 1279815-98-3) is a fluorinated piperazine derivative with the molecular formula C13H17F3N2 and a molecular weight of 258.28 g/mol . It features a piperazine core substituted at the 1‑position with a benzyl group and at the 3‑position with a 2,2,2‑trifluoroethyl moiety [1]. This substitution pattern imparts distinct physicochemical properties: a calculated logP (XLogP3) of 2.6, a topological polar surface area (TPSA) of 15.3 Ų, a predicted pKa of 8.25 ± 0.40, and a predicted boiling point of 294.2 ± 35.0 °C [2]. The compound is available commercially at purities ≥95% from multiple vendors and serves as a versatile intermediate in medicinal chemistry, particularly for structure‑activity relationship (SAR) studies and lead optimization efforts [3].

Why Generic Substitution Fails: The Distinctive Benzyl‑Trifluoroethyl Motif in 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine


In‑class piperazine derivatives cannot be indiscriminately interchanged due to the profound impact of the benzyl and trifluoroethyl substituents on lipophilicity, basicity, and metabolic stability. The 2,2,2‑trifluoroethyl group strongly influences electronic and pharmacokinetic profiles—it reduces pKa relative to non‑fluorinated analogs, enhances lipophilicity (XLogP3 = 2.6 vs. 1.3 for unsubstituted 1‑benzylpiperazine), and improves metabolic stability by shielding against oxidative metabolism [1]. The benzyl moiety at the 1‑position contributes additional hydrophobic interactions and influences receptor binding orientation [2]. Together, these modifications create a scaffold with a unique balance of physicochemical properties that cannot be replicated by simpler analogs such as 1‑benzylpiperazine (CAS 2759‑28‑6) or 1‑(2,2,2‑trifluoroethyl)piperazine (CAS 13349‑90‑1) . The evidence presented below quantifies these critical differences, underscoring the importance of precise compound selection for reproducible research and development outcomes.

Quantitative Differentiation of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Versus Structural Analogs


Lipophilicity Advantage: 2.3‑Fold Higher XLogP3 vs. 1‑Benzylpiperazine

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine exhibits a computed lipophilicity (XLogP3) of 2.6, compared to 1.3 for 1‑benzylpiperazine (BZP) [1]. The 2.3‑fold increase is directly attributable to the trifluoroethyl substituent, which introduces hydrophobic character and electron‑withdrawing effects that enhance membrane permeability [2].

Lipophilicity Medicinal Chemistry Drug Design

Reduced Basicity: pKa Shift of ~0.40 Units vs. Non‑Fluorinated Piperazine Core

The predicted pKa of 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is 8.25 ± 0.40 . In contrast, the parent piperazine core (unsubstituted) has a pKa of approximately 9.8, and 1‑benzylpiperazine is estimated to have a similar basicity [1]. The electron‑withdrawing trifluoroethyl group lowers the basicity of the piperazine nitrogen, which can influence solubility, salt formation, and receptor binding interactions.

pKa Solubility Formulation

Metabolic Stability: Trifluoroethyl Group Confers Oxidative Resistance

The 2,2,2‑trifluoroethyl substituent is a well‑established metabolic blocking group that reduces oxidative metabolism by cytochrome P450 enzymes . Piperazine derivatives lacking this fluorinated side chain are more susceptible to N‑dealkylation and oxidation, leading to shorter half‑lives . While direct microsomal stability data for 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine are not publicly available, the trifluoroethyl motif is consistently associated with extended metabolic stability in analogous piperazine series [1].

Metabolic Stability Fluorination Drug Metabolism

Chiral Availability: Enantiopure (R)‑ and (S)‑Forms Enable Stereoselective SAR

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine possesses a stereogenic center at the 3‑position of the piperazine ring. The racemate (CAS 1279815‑98‑3) is commercially available, and the individual enantiomers—(R)‑ (CAS 2408437‑81‑8) and (S)‑ (CAS 2408437‑79‑4)—are also offered at ≥95% purity . This contrasts with simpler analogs like 1‑benzylpiperazine, which are achiral and cannot be used to probe stereochemical requirements of biological targets . The availability of both enantiomers allows researchers to conduct stereoselective SAR studies and potentially develop enantiopure leads with improved selectivity and reduced off‑target effects.

Chirality Stereoselective Synthesis Drug Discovery

Hydrogen Bonding Capacity: Increased H‑Bond Acceptors vs. 1‑Benzylpiperazine

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine contains 5 hydrogen bond acceptors (the three fluorine atoms and the two piperazine nitrogens) and 1 hydrogen bond donor [1]. In comparison, 1‑benzylpiperazine has only 2 hydrogen bond acceptors and 1 donor . The additional fluorine atoms not only increase the number of potential H‑bond acceptors but also alter the electronic environment of the piperazine nitrogens, potentially affecting binding interactions with biological targets [2].

Hydrogen Bonding Target Engagement Solubility

High‑Value Research and Procurement Applications for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine


CNS Drug Discovery: Exploiting Enhanced Lipophilicity for Blood‑Brain Barrier Penetration

The compound's elevated XLogP3 of 2.6 and reduced TPSA of 15.3 Ų place it within favorable physicochemical space for CNS penetration [1]. In contrast to 1‑benzylpiperazine (XLogP3 = 1.3), 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is predicted to exhibit improved passive diffusion across the blood‑brain barrier . This property makes it a valuable scaffold for developing centrally acting therapeutics, particularly for neurological or psychiatric indications where target engagement in the brain is essential.

Metabolic Stability Optimization in Lead Series

The 2,2,2‑trifluoroethyl group is a recognized metabolic blocking moiety that reduces cytochrome P450‑mediated oxidation [1]. Incorporation of 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine as a core fragment or intermediate can extend the metabolic half‑life of lead compounds relative to non‑fluorinated analogs . This is particularly relevant for programs targeting chronic diseases where long‑acting agents are desired, or for improving the pharmacokinetic profile of rapidly cleared candidates.

Stereochemical SAR and Enantioselective Lead Identification

The availability of both (R)‑ and (S)‑enantiomers of 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine enables definitive stereochemical SAR studies [1]. Researchers can systematically evaluate how the three‑dimensional orientation of the trifluoroethyl substituent influences target binding, functional activity, and selectivity. This is a critical step in identifying an enantiopure lead candidate with optimal efficacy and a reduced risk of off‑target pharmacology.

Fluorinated Building Block for Advanced Intermediates

As a fluorinated piperazine derivative, 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine serves as a versatile synthetic intermediate [1]. The benzyl group can be removed via hydrogenolysis to reveal a secondary amine for further functionalization, while the trifluoroethyl group remains intact to confer favorable metabolic and physicochemical properties to downstream products. This makes it a strategic building block for constructing more complex fluorinated pharmacophores.

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